(S)-4-(4-Methoxyphenyl)pyrrolidin-2-one
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C11H13NO2 |
|---|---|
Molecular Weight |
191.23 g/mol |
IUPAC Name |
(4S)-4-(4-methoxyphenyl)pyrrolidin-2-one |
InChI |
InChI=1S/C11H13NO2/c1-14-10-4-2-8(3-5-10)9-6-11(13)12-7-9/h2-5,9H,6-7H2,1H3,(H,12,13)/t9-/m1/s1 |
InChI Key |
YDVYLFOSWUPISL-SECBINFHSA-N |
Isomeric SMILES |
COC1=CC=C(C=C1)[C@@H]2CC(=O)NC2 |
Canonical SMILES |
COC1=CC=C(C=C1)C2CC(=O)NC2 |
Origin of Product |
United States |
Ii. Advanced Synthetic Methodologies for S 4 4 Methoxyphenyl Pyrrolidin 2 One and Its Derivatives
Enantioselective and Diastereoselective Synthesis Strategies
The precise control of stereochemistry is paramount in the synthesis of chiral molecules like (S)-4-(4-Methoxyphenyl)pyrrolidin-2-one. Enantioselective and diastereoselective methods are employed to generate the desired stereoisomer with high purity, which is crucial for its biological activity.
Chiral Auxiliary-Mediated Approaches to Stereocontrol
Chiral auxiliaries are stereogenic groups that are temporarily incorporated into a prochiral substrate to direct the stereochemical outcome of a subsequent reaction. wikipedia.org After the desired stereocenter is created, the auxiliary is removed, yielding the enantiomerically enriched product. This strategy has been a cornerstone of asymmetric synthesis. wikipedia.org
In the context of pyrrolidinone synthesis, a chiral auxiliary can be attached to the nitrogen atom or to a side chain of an acyclic precursor. The steric and electronic properties of the auxiliary then bias the subsequent cyclization or functionalization step, leading to the preferential formation of one diastereomer. For instance, Evans' oxazolidinone auxiliaries have been widely used to control the stereochemistry of alkylation and aldol (B89426) reactions, which can be key steps in the synthesis of substituted pyrrolidinones. wikipedia.org The auxiliary effectively shields one face of the molecule, forcing the incoming reagent to attack from the less hindered side. wikipedia.org
| Chiral Auxiliary | Typical Application | Stereochemical Control |
| Evans' Oxazolidinones | Asymmetric alkylation, aldol reactions | High diastereoselectivity by shielding one face of the enolate |
| Camphorsultam | Asymmetric alkylation, Diels-Alder reactions | High diastereoselectivity through steric hindrance |
| Pseudoephedrine | Asymmetric alkylation | Formation of chiral ketones and amino acids |
| (R)- and (S)-1-Phenylethylamine | Asymmetric conjugate addition | High enantioselectivity in the formation of β-amino carbonyl compounds |
Organocatalytic Asymmetric Synthesis (e.g., Aza-Michael/Aldol Domino Reactions)
Organocatalysis, the use of small organic molecules to catalyze chemical reactions, has emerged as a powerful tool in asymmetric synthesis. unibo.it For the synthesis of chiral pyrrolidinones, domino reactions that combine multiple transformations in a single pot offer an efficient and atom-economical approach. nih.gov
An exemplary organocatalytic strategy is the aza-Michael/aldol domino reaction. nih.gov In this approach, an α,β-unsaturated aldehyde reacts with an α-ketoamide in the presence of a chiral organocatalyst, such as a diarylprolinol silyl (B83357) ether. unibo.itnih.gov The reaction proceeds through a cascade of an aza-Michael addition followed by an intramolecular aldol reaction, constructing the pyrrolidinone ring with three contiguous stereocenters in a highly stereocontrolled manner. nih.gov This methodology has been successfully applied to the synthesis of functionalized 1,3,5-triarylpyrrolidin-2-ones with excellent diastereoselectivities and enantioselectivities. nih.gov
| Catalyst | Reactants | Product | Stereoselectivity |
| Diarylprolinol silyl ether | α,β-Unsaturated aldehydes and α-ketoamides | Functionalized 1,3,5-triarylpyrrolidin-2-ones | >20:1 dr, 60-96% ee |
| Chiral primary-tertiary diamine | Enone carbamates | 2-Substituted piperidines | up to 99% ee |
| Cinchona-based primary amine | α,β-Unsaturated ketones and pyrroles | Pyrrole-substituted ketones | High yields and enantioselectivities |
Biocatalytic Pathways (e.g., ω-Transaminase-Catalyzed Dynamic Kinetic Resolution)
Biocatalysis offers a green and highly selective alternative to traditional chemical methods for the synthesis of chiral compounds. researchgate.netnih.gov Enzymes, such as ω-transaminases (ω-TAs), are particularly effective in the asymmetric synthesis of chiral amines and their derivatives. researchgate.netmdpi.com
A powerful biocatalytic strategy for the synthesis of enantiomerically enriched 4-arylpyrrolidin-2-ones is the dynamic kinetic resolution (DKR) of a corresponding γ-keto ester. researchgate.net In this process, an (R)- or (S)-selective ω-transaminase enantioselectively aminates the keto group. The resulting chiral amino ester spontaneously cyclizes to form the desired pyrrolidinone. researchgate.net The key to the DKR is the in situ racemization of the unreacted keto ester, allowing for a theoretical yield of 100% of a single enantiomer of the product. researchgate.net This methodology has been successfully employed for the synthesis of (R)-4-phenylpyrrolidin-2-one, and by selecting the appropriate ω-transaminase, the (S)-enantiomer can also be accessed. researchgate.net
| Enzyme | Substrate | Process | Product |
| ω-Transaminase (ω-TA) | γ-Keto esters | Dynamic Kinetic Resolution (DKR) | Enantiomerically enriched 4-arylpyrrolidin-2-ones |
| ω-Transaminase (ATA113) | 1,4-Diketones | Regioselective reductive amination | Chiral pyrrolines |
| Monoamine Oxidase (MAO-N) | Chiral pyrrolines | Diastereoselective reduction | 2,5-Disubstituted pyrrolidines |
Chiral Ligand-Directed Cyclizations (e.g., Phosphoramidite (B1245037), Silver-Catalyzed Processes)
Transition metal-catalyzed reactions, guided by chiral ligands, provide a versatile platform for asymmetric synthesis. nih.gov Phosphoramidites have emerged as a privileged class of chiral ligands due to their modularity and the high levels of stereocontrol they impart in a variety of transformations. nih.govwikipedia.org
In the context of pyrrolidinone synthesis, chiral phosphoramidite ligands can be employed in metal-catalyzed cyclization reactions of appropriately functionalized acyclic precursors. For example, a palladium-catalyzed asymmetric allylic alkylation, a reaction where phosphoramidite ligands have shown great success, can be envisioned as a key step in the construction of the chiral pyrrolidinone ring. dicp.ac.cn Silver-catalyzed [3+2] cycloaddition reactions between azomethine ylides and alkenes, using chiral phosphine (B1218219) or phosphoramidite ligands, also represent a powerful strategy for the enantioselective synthesis of highly substituted pyrrolidines, which can be further transformed into pyrrolidinones. acs.org
| Metal Catalyst | Chiral Ligand | Reaction Type | Product |
| Palladium | Phosphoramidite | Asymmetric allylic alkylation | Chiral pyrrolidinones |
| Silver | Phosphoramidite, Chiral Phosphine | [3+2] Cycloaddition | Highly substituted pyrrolidines |
| Rhodium | Phosphoramidite | Asymmetric hydrogenation | Chiral amines and heterocycles |
| Copper | Phosphoramidite | Conjugate addition | Chiral β-amino carbonyl compounds |
Asymmetric Intramolecular Cyclization Reactions (e.g., Aza-Michael Reaction)
The intramolecular aza-Michael reaction is a powerful method for the construction of nitrogen-containing heterocycles, including pyrrolidines and pyrrolidinones. researchgate.netrsc.org The asymmetric variant of this reaction provides a direct route to enantiomerically enriched products. researchgate.net
This strategy involves the cyclization of a substrate containing both a nucleophilic nitrogen atom (an amine or amide) and a Michael acceptor (an α,β-unsaturated ester, ketone, or nitrile). The stereoselectivity of the cyclization can be induced by a chiral catalyst or by a chiral auxiliary attached to the substrate. researchgate.net Organocatalysts, such as chiral secondary amines (e.g., proline derivatives) or chiral phosphoric acids, have been shown to be highly effective in promoting the asymmetric intramolecular aza-Michael reaction, leading to the formation of chiral pyrrolidines with high enantioselectivity. core.ac.uknih.gov These pyrrolidines can then be converted to the corresponding pyrrolidinones.
| Catalyst/Auxiliary | Substrate | Product | Stereoselectivity |
| Chiral Phosphoric Acid | Cbz-protected bis-homoallylic amines | 2,2- and 3,3-disubstituted pyrrolidines | High enantioselectivities |
| Chiral Secondary Amine | Enone carbamates | 2-Substituted piperidines | Good yields, up to 99% ee |
| N-Sulfinyl Imine (Chiral Auxiliary) | Amines with a bis-enone moiety | Quinolizidine skeleton | Asymmetric induction |
Stereoselective Multi-component Reactions (e.g., Imino Diels-Alder, Nitro-Mannich, 1,3-Dipolar Cycloadditions)
Multi-component reactions (MCRs), in which three or more reactants combine in a single operation to form a product that contains substantial portions of all the starting materials, are highly efficient for building molecular complexity. nih.govnih.gov When performed stereoselectively, MCRs offer a rapid entry to complex chiral molecules like substituted pyrrolidinones.
One such powerful MCR is the nitro-Mannich/lactamization cascade. ox.ac.ukresearchgate.net This reaction can be a three-component process involving an aldehyde, an amine, and a nitro-ester, leading directly to highly functionalized pyrrolidinone derivatives. ox.ac.uk The reaction proceeds with high diastereoselectivity and can be rendered enantioselective through the use of organocatalysts. acs.orgnih.gov
Another important class of MCRs for the synthesis of the pyrrolidine (B122466) ring is the 1,3-dipolar cycloaddition of azomethine ylides with dipolarophiles. mdpi.comnih.govwikipedia.org These reactions can generate multiple stereocenters in a single step with high levels of stereocontrol. acs.orgchemistryviews.org The use of chiral dipolarophiles, chiral catalysts, or chiral auxiliaries on the azomethine ylide precursor can lead to the formation of enantioenriched pyrrolidines. acs.org
| Reaction Type | Reactants | Product | Stereocontrol |
| Nitro-Mannich/Lactamization | Aldehydes, amines, nitro-esters | Highly functionalized pyrrolidinones | High diastereoselectivity, can be enantioselective with organocatalysts |
| 1,3-Dipolar Cycloaddition | Azomethine ylides, dipolarophiles | Substituted pyrrolidines | High stereocontrol, can generate multiple stereocenters |
| Imino Diels-Alder | Imines, dienes | Tetrahydropyridines (precursors to piperidines) | Can be rendered highly stereoselective with chiral catalysts or auxiliaries |
| Nitro-Mannich/Hydroamination | Protected imines, nitroallenes | Trisubstituted pyrrolidines | Excellent diastereo- and enantioselectivities |
Catalytic Synthesis of Pyrrolidin-2-one Structures
The synthesis of the pyrrolidin-2-one core, a key structural motif in many biologically active compounds, has been the subject of extensive research. Catalytic methods offer significant advantages in terms of efficiency, selectivity, and environmental impact compared to classical stoichiometric approaches. This section explores various catalytic strategies for the construction of the pyrrolidin-2-one ring system.
Metal-Catalyzed Ring Formation (e.g., Nickel, Rhodium, Cobalt)
Transition metal catalysis provides powerful tools for the construction of heterocyclic rings like pyrrolidin-2-one. Various metals have been shown to effectively catalyze the cyclization reactions leading to this scaffold.
Nickel-Catalyzed Synthesis: Nickel catalysts have been employed in the synthesis of pyrrolidin-2-one derivatives through different mechanistic pathways. One notable method involves the reaction of donor-acceptor (D-A) cyclopropanes with primary amines. In this process, a nickel catalyst facilitates the ring-opening of the cyclopropane (B1198618) by the amine, leading to a γ-amino ester intermediate, which then undergoes lactamization to form the 1,5-substituted pyrrolidin-2-one. researchgate.net Another approach is the nickel-catalyzed cyclization/carbonylation of N-allylbromoacetamides with arylboronic acids, which proceeds via a single-electron-transfer pathway involving a 5-exo-trig cyclization and carbonyl insertion to yield a variety of 2-pyrrolidinone (B116388) derivatives. researchgate.net Supported nickel catalysts have also been used in the cyclization of putrescine (tetramethylenediamine) to form pyrrolidine, a related parent heterocycle, through the liberation of ammonia (B1221849) at elevated temperatures. google.com
Rhodium-Catalyzed Synthesis: Rhodium catalysts are well-known for their ability to mediate a wide range of organic transformations, including the synthesis of N-heterocycles. researchgate.net Rhodium-catalyzed [3+2] cycloadditions of vinylaziridines and enolsilanes have been developed to produce functionalized pyrrolidines with good to excellent diastereoselectivity. americanelements.com While this example leads to pyrrolidines, the strategic application of related rhodium-catalyzed carbonylation or cyclization reactions represents a viable, though less directly reported, pathway to the pyrrolidin-2-one core.
Cobalt-Catalyzed Synthesis: Cobalt catalysts offer a convenient and highly regioselective method for synthesizing pyrrolidinone derivatives. One such method is the reductive coupling of various nitriles and acrylamides. organic-chemistry.orgnih.gov This reaction typically uses a Co(II) catalyst, such as Co(dppe)I₂, in the presence of zinc as a reducing agent and a Lewis acid like ZnI₂. organic-chemistry.org The proposed mechanism involves the formation of a cobaltaazacyclopentene intermediate from the nitrile and acrylamide, which, after protonation, keto-amide cyclization, and dehydration, yields the 5-methylenepyrrolidinone derivatives. nih.gov The hydrogenation of the carbonyl group in 2-pyrrolidone to yield pyrrolidine can also be achieved in the presence of a cobalt catalyst at high temperatures. chemicalbook.com
| Metal Catalyst | Reaction Type | Starting Materials | Key Features |
|---|---|---|---|
| Nickel | Ring-opening/Lactamization | Donor-Acceptor Cyclopropanes, Primary Amines | Formation of 1,5-substituted pyrrolidin-2-ones. researchgate.net |
| Nickel | Cyclization/Carbonylation | N-Allylbromoacetamides, Arylboronic Acids | Proceeds via a single-electron-transfer pathway. researchgate.net |
| Rhodium | [3+2] Cycloaddition | Vinylaziridines, Enolsilanes | Produces functionalized pyrrolidines with high diastereoselectivity. americanelements.com |
| Cobalt | Reductive Coupling | Nitriles, Acrylamides | Highly regioselective formation of 5-methylenepyrrolidinone derivatives. organic-chemistry.orgnih.gov |
Supramolecular Catalysis (e.g., β-Cyclodextrin in Green Chemistry Applications)
Supramolecular catalysis, which utilizes non-covalent interactions to accelerate reactions, has emerged as a powerful strategy in green chemistry. β-Cyclodextrin, a water-soluble supramolecular host, has been effectively used as an eco-friendly catalyst for the synthesis of pyrrolidin-2-one derivatives. rsc.orgnih.govresearchgate.netbohrium.com
This approach often involves a one-pot, three-component synthesis from readily available aldehydes, amines, and other precursors in an aqueous medium at room temperature. rsc.orgnih.gov The hydrophobic inner cavity of β-cyclodextrin can encapsulate the reactant molecules, bringing them into close proximity and facilitating the reaction, mimicking an enzymatic process. nih.gov This method is characterized by its operational simplicity, metal-free conditions, excellent yields, and adherence to the principles of green chemistry. rsc.orgrsc.org The catalyst can often be recovered and reused, further enhancing its environmental credentials. The mechanism is believed to involve the activation of reactants like aryl aldehydes and dialkyl acetylenedicarboxylates within the cyclodextrin (B1172386) cavity, which facilitates the subsequent reaction steps. nih.gov
Exploration of Acid and Base Catalysis in Pyrrolidinone Cyclization
Acid and base catalysis are fundamental strategies for promoting the cyclization reactions that form the pyrrolidinone ring.
Acid Catalysis: Acid catalysts are frequently used to promote the intramolecular cyclization of γ-amino acids or their ester derivatives to form the five-membered lactam ring. The protonation of the carbonyl group of the ester or carboxylic acid increases its electrophilicity, facilitating the nucleophilic attack by the distal amino group. For instance, the cyclization of 1,4-amino alcohols can occur under acidic conditions. mdpi.com A common method for synthesizing pyrrolidinones involves the condensation reaction between an aniline (B41778), an aromatic aldehyde, and a dialkyl acetylene (B1199291) dicarboxylate in the presence of an acid catalyst like p-toluenesulfonic acid (PTSA). researchgate.net In some cases, acidic conditions can also induce the cyclization of intermediates like enaminones to form related heterocyclic systems. researchgate.net
Base Catalysis: Base catalysis is also employed in pyrrolidinone synthesis, often to generate a more nucleophilic species. For example, a base can deprotonate the amino group in a γ-amino ester, increasing its nucleophilicity for the subsequent intramolecular attack on the ester carbonyl. In the synthesis of 1,5-substituted pyrrolidin-2-ones from γ-amino esters (derived from D-A cyclopropanes), basic conditions are used to effect the final lactamization and dealkoxycarbonylation steps. researchgate.net It is also noted that in the presence of a base, 2-pyrrolidone can undergo ring-opening polymerization to form polypyrrolidone (Nylon 4) or react with alkyl halides to produce N-alkylated pyrrolidones. chemicalbook.com
Development of Environmentally Benign and Solvent-Free Protocols
In line with the principles of green chemistry, significant efforts have been directed towards developing environmentally friendly and solvent-free methods for pyrrolidin-2-one synthesis.
One successful approach is the use of grinding under neat (solvent-free) conditions at room temperature. researchgate.net This mechanochemical method can be used for the three-component reaction of primary amines, alkyl acetoacetates, and maleic anhydride (B1165640) to produce novel 2-pyrrolidinone analogs in good to high yields with short reaction times and a simple workup. researchgate.net
Ultrasound irradiation is another green technique that has been applied to accelerate the synthesis of substituted 3-pyrrolin-2-ones. rsc.org This method, often performed in a green solvent like ethanol (B145695) with a biodegradable additive such as citric acid, offers advantages like clean reaction profiles, excellent yields, and significantly reduced reaction times. rsc.org
The use of β-cyclodextrin in aqueous media, as discussed in section 2.2.2, is a prime example of an environmentally benign protocol, avoiding the use of toxic metal catalysts and volatile organic solvents. rsc.orgnih.gov Furthermore, photoinduced organocatalyzed three-component cyclizations in microchannel reactors under visible light represent an efficient and metal-free route to pyrrolidin-2-ones. rsc.org
| Protocol | Key Features | Advantages |
|---|---|---|
| Supramolecular Catalysis (β-Cyclodextrin) | Water as solvent, room temperature, metal-free. rsc.orgnih.gov | Eco-friendly, high yields, catalyst is reusable. rsc.org |
| Grinding (Mechanochemistry) | Solvent-free, catalyst-free, room temperature. researchgate.net | High atom economy, short reaction times, simple workup. researchgate.net |
| Ultrasound Irradiation | Use of green solvents and additives (e.g., citric acid). rsc.org | Accelerated reaction rates, high yields, clean profiles. rsc.org |
| Photocatalysis in Microreactors | Metal-free, visible light, mild conditions. rsc.org | Efficient, green, and controlled reaction environment. rsc.org |
Novel Synthetic Routes and Precursor Utilization
The development of novel synthetic pathways often relies on the use of unique and reactive precursors that can be transformed into the desired heterocyclic scaffold under specific conditions.
Synthesis from Donor-Acceptor Cyclopropanes
Donor-acceptor (D-A) cyclopropanes have emerged as versatile three-carbon building blocks for the synthesis of various cyclic compounds, including 1,5-substituted pyrrolidin-2-ones. mdpi.comnih.govnih.gov These strained rings, substituted with both an electron-donating group (the donor) and electron-withdrawing groups (the acceptors), are prone to nucleophilic ring-opening.
A straightforward synthetic route involves a Lewis acid-catalyzed opening of the D-A cyclopropane ring with a primary amine, such as an aniline or benzylamine. mdpi.comnih.gov This step forms a γ-amino ester intermediate, which then undergoes in situ lactamization and dealkoxycarbonylation to afford the target pyrrolidin-2-one. mdpi.com This transformation has a broad scope, accommodating a variety of substituted anilines and benzylamines, as well as D-A cyclopropanes with different donor and acceptor groups. nih.govnih.gov The reaction essentially treats the D-A cyclopropane as a 1,4-C,C-dielectrophile and the amine as a 1,1-dinucleophile. nih.gov
Approaches Involving Aldehyde and Amine Condensations
The construction of the 4-aryl-pyrrolidin-2-one scaffold, central to this compound, can be efficiently achieved through multicomponent reactions (MCRs). These reactions involve the condensation of an aldehyde and an amine as a key step to generate an imine or an azomethine ylide intermediate, which then undergoes cyclization.
One prominent strategy is the four-component reaction involving an aromatic aldehyde (such as 4-methoxybenzaldehyde), an amine, and an acetylenedicarboxylate (B1228247), which react to form highly functionalized 2-pyrrolidinones. researchgate.net The initial step is often the condensation between the aldehyde and a primary amine to form an imine. Concurrently, a secondary amine can react with an electron-deficient alkyne like dimethyl acetylenedicarboxylate (DMAD) to generate a Huisgen 1,4-dipole intermediate. The subsequent reaction between the imine and this dipolar intermediate leads to the formation of the substituted pyrrolidinone ring. researchgate.nettandfonline.com
Another powerful approach is the 1,3-dipolar cycloaddition reaction. tandfonline.com In this method, the condensation of an α-amino acid with an aldehyde generates an azomethine ylide. This intermediate is a 1,3-dipole that can react with a dipolarophile, such as an alkene or alkyne, in a [3+2] cycloaddition to construct the pyrrolidinone ring with a high degree of stereocontrol. tandfonline.comnih.gov For the synthesis of a 4-aryl derivative, a substituted alkene like cinnamic acid ester could serve as the dipolarophile. The reaction conditions, catalysts, and choice of starting materials are crucial for controlling the regioselectivity and stereoselectivity of the final product.
| Reaction Type | Key Reactants | Key Intermediate | Outcome | Reference |
|---|---|---|---|---|
| Four-Component Reaction | Aromatic Aldehyde, 2-Aminobenzothiazole, Acetylenedicarboxylate, Cyclic Amine (e.g., Pyrrolidine) | Huisgen 1,4-Dipole | Highly functionalized 2-pyrrolidinones | researchgate.net |
| 1,3-Dipolar Cycloaddition | Aldehyde, Amino Acid Ester, Chalcone | Azomethine Ylide (from Schiff base) | Pyrrolidine-2-carboxylates | tandfonline.com |
| Palladium-Catalyzed MCR | Imine, Acid Chloride, Alkyne, Carbon Monoxide | Not specified | Pyrrole derivatives | nih.gov |
Strategies for Pyrrolidinone Ring Cleavage and Subsequent Reformation
The synthesis of the pyrrolidin-2-one ring can also be accomplished through skeletal reorganization of larger heterocyclic systems, a process that involves ring cleavage followed by reformation. A notable example of this strategy is the ring contraction of N-substituted piperidines. rsc.orgrsc.orgresearchgate.net
This transformation can be achieved through a cascade reaction initiated by oxidation. The process involves the oxidative cleavage of C-N and C-C bonds in the piperidine (B6355638) ring, leading to an open-chain intermediate which then recyclizes to form the thermodynamically more stable five-membered pyrrolidinone ring. researchgate.net Mechanistically, the reaction can proceed via the in situ formation of a pyrrolidine-2-carbaldehyde (B1623420) from the N-substituted piperidine. rsc.orgrsc.orgnih.gov This aldehyde intermediate is then further oxidized to a carboxylic acid, which undergoes decarboxylation and ipso-oxidation to yield the final pyrrolidin-2-one product. rsc.orgrsc.orgnih.gov The selectivity of this transformation can be controlled by the choice of oxidants and additives. rsc.orgresearchgate.net This method provides a novel route to the pyrrolidinone core from readily available six-membered ring precursors.
Other related strategies include the photochemical ring contraction of pyridines with silylborane to yield pyrrolidine derivatives, demonstrating the utility of ring contraction from aromatic heterocycles. osaka-u.ac.jp Similarly, certain substituted lactams can undergo thermal or photochemical ring contractions to afford pyrrolidines, often proceeding through an isocyanate-like intermediate in a process analogous to the Hofmann rearrangement. nih.gov While these methods may not directly yield the target lactam, they represent valid strategies for constructing the core pyrrolidine skeleton which can then be further oxidized.
| Starting Material | Method | Key Steps | Product | Reference |
|---|---|---|---|---|
| N-Substituted Piperidines | Oxidative Cascade Reaction | Oxidative ring contraction, formation of pyrrolidine-2-carbaldehyde, oxidation, decarboxylation, ipso-oxidation | Pyrrolidin-2-ones | rsc.orgrsc.orgresearchgate.net |
| Pyridines | Photo-promoted reaction with silylborane | Silyl migration and cyclization | Pyrrolidine derivatives with a 2-azabicyclo[3.1.0]hex-3-ene skeleton | osaka-u.ac.jp |
| Hydroxamic Acids (from lactams) | Thermal Ring Contraction | Formation of N-trifloxy lactam, rearrangement via isocyanate-like intermediate | Carbamate-protected 2,2-disubstituted pyrrolidines | nih.gov |
Derivatization Strategies for Highly Functionalized Pyrrolidin-2-one Derivatives
Once the this compound core is synthesized, various derivatization strategies can be employed to introduce additional functional groups, thereby creating a library of highly functionalized analogs. These modifications can target the nitrogen atom, the α-carbon (C3), the β-carbon (C4), or the γ-carbon (C5) of the pyrrolidinone ring.
N-Functionalization: The nitrogen atom of the lactam can be readily alkylated or acylated using standard methodologies. For instance, N-allenyl-pyrrolidin-2-one can be synthesized and subsequently used in cycloaddition reactions, such as a gold-catalyzed [2π+2σ] cycloaddition with bicyclobutanes, to create complex, densely functionalized bicyclic structures attached to the pyrrolidinone nitrogen. acs.org
C-H Functionalization: Direct C-H functionalization offers a powerful tool for derivatization without the need for pre-installed functional groups. While specific examples on this compound are not detailed, analogous strategies from related heterocyclic systems can be applied. For example, palladium-catalyzed C3-arylation has been demonstrated on electron-poor pyridines, suggesting that similar conditions could potentially be adapted for the C3 or C5 positions of the pyrrolidinone ring, depending on the electronic nature of the N-substituent. nih.gov
Hydroxylation: Regio- and stereoselective hydroxylation can introduce a hydroxyl group at specific positions. Biocatalytic methods, using microorganisms like Sphingomonas sp., have been successfully used to prepare enantiopure (S)-N-substituted 4-hydroxy-pyrrolidin-2-ones from the corresponding pyrrolidin-2-ones. nih.gov This enzymatic approach provides excellent control over stereochemistry, which is often challenging to achieve with traditional chemical methods.
Alkylation and Acylation of Active Hydrogens: If a hydroxyl or other active hydrogen is present on a substituent, derivatization can be achieved through alkylation or acylation. libretexts.org For example, a hydroxyl group on the 4-phenyl ring could be converted to an ester or ether. Reagents like pentafluorobenzyl bromide (PFB-Br) can be used to introduce a fluorinated tag, which is useful in analytical applications. libretexts.org
| Position | Strategy | Example Reaction/Reagent | Resulting Functional Group/Structure | Reference |
|---|---|---|---|---|
| N1 | Cycloaddition | N-allenylation followed by Au(I)-catalyzed [2π+2σ] cycloaddition | Complex bicyclic N-substituent | acs.org |
| C4 | Biocatalytic Hydroxylation | Sphingomonas sp. HXN-200 | (S)-4-Hydroxy group | nih.gov |
| C3/C5 | C-H Arylation (Analogous) | Pd-catalysis (as applied to pyridines) | Aryl substituent | nih.gov |
| Substituent OH | Alkylation | Pentafluorobenzyl bromide (PFB-Br) | Pentafluorobenzyl ether | libretexts.org |
Iii. Reaction Mechanisms and Stereochemical Pathways Involving S 4 4 Methoxyphenyl Pyrrolidin 2 One Scaffolds
Mechanistic Elucidation of Intramolecular Transformation Reactions (e.g., Ring Opening and Rearrangement)
Intramolecular transformations of pyrrolidinone derivatives are key to constructing more complex molecular architectures. These reactions often proceed through distinct mechanistic pathways, including ring-opening and rearrangement events.
Ring Opening Reactions: While the pyrrolidin-2-one ring itself is relatively stable, derivatives can be designed to undergo specific ring-opening reactions. For instance, the activation of related donor-acceptor cyclopropanes under basic conditions illustrates a potential pathway. Fluoride-induced desilylation of a 2-(p-siloxyaryl)cyclopropane 1,1-dicarboxylate generates an electron-rich phenolate (B1203915) anion. This increased electron-donating character facilitates the ring-opening of the cyclopropane (B1198618) to form a p-quinone methide intermediate, which can then react with various nucleophiles. rsc.org This principle of enhancing electron density to promote ring opening could be applied to suitably substituted pyrrolidinone systems. Another relevant mechanism is the electrophilic ring-opening of cyclopropanes, which proceeds regio- and stereoselectively via well-stabilized dipolar intermediates, particularly when catalyzed by a Lewis acid. rsc.org
Rearrangement Reactions: Rearrangements are fundamental in modifying the core structure of pyrrolidinone scaffolds. The aza-Cope rearrangement-Mannich cyclization cascade is a powerful method for the stereoselective synthesis of fused bicyclic systems containing a pyrrolidine (B122466) ring. rsc.org This arkat-usa.orgarkat-usa.org-sigmatropic rearrangement proceeds through a highly ordered transition state, allowing for the efficient transfer of chirality and the creation of new stereocenters. rsc.org
Another relevant transformation is the aza-Baeyer-Villiger rearrangement, which can be used to synthesize γ-lactams like 4-phenylpyrrolidin-2-one from precursors such as 3-phenylcyclobutanone. A mechanistic investigation of this reaction using O-(diphenylphosphinyl)hydroxylamine (DPPH) as the nitrogen source points to a rearrangement from a Criegee-like intermediate, which differs from the classical Beckmann rearrangement. orgsyn.org Such rearrangements are pivotal for expanding ring systems or inserting heteroatoms into a carbocyclic framework to generate the desired lactam core.
Investigation of Stereochemical Outcomes and Diastereoselectivity Control in Synthetic Pathways
Controlling stereochemistry is a central challenge in the synthesis of chiral molecules derived from (S)-4-(4-methoxyphenyl)pyrrolidin-2-one. Diastereoselectivity can often be governed by the choice of reagents, catalysts, and reaction conditions.
A notable example is the synthesis of 4-hydroxy-4-(4-methoxyphenyl)-substituted proline derivatives. The synthesis begins with N-protected 4-hydroxypyrrolidine derivatives, which are oxidized to the corresponding 4-oxo compounds. The subsequent addition of organometallic reagents to the ketone determines the final stereochemistry at the C-4 position. Research has shown that the major diastereoisomers produced by the addition of Grignard reagents have opposite stereoconfigurations depending on the presence or absence of cerium trichloride (B1173362) (CeCl₃) as an additive. nih.gov This highlights the profound impact that additives can have on the transition state geometry, thereby directing the stereochemical outcome of the reaction. nih.gov
The table below summarizes the effect of CeCl₃ on the diastereomeric ratio in the addition of a Grignard reagent to an N-protected 4-oxoproline derivative.
| Additive | Reagent | Product Diastereomeric Ratio ((2S,4S) : (2S,4R)) |
| None | 4-Methoxyphenylmagnesium bromide | 1 : 4 |
| CeCl₃ | 4-Methoxyphenylmagnesium bromide | >20 : 1 |
This interactive table illustrates how the presence of cerium trichloride dramatically reverses the diastereoselectivity of the Grignard addition.
Furthermore, stereoelectronic effects play a critical role in dictating the conformation and reactivity of the pyrrolidine ring. Selective fluorination of the pyrrolidine ring, for example, can induce significant conformational changes. beilstein-journals.org These changes are influenced by stereoelectronic interactions such as the gauche effect and the anomeric effect, which can stabilize specific ring puckers and influence the facial selectivity of subsequent reactions. beilstein-journals.org Understanding these subtle electronic influences is key to designing highly stereoselective synthetic pathways.
Analysis of Intramolecular Cyclization Mechanisms (e.g., SN2-like Processes)
Intramolecular cyclization is a cornerstone strategy for constructing bicyclic and polycyclic scaffolds from pyrrolidinone precursors. These reactions can proceed through various mechanisms, including nucleophilic substitutions and cycloadditions.
One powerful method for creating bicyclic pyrrolidines is the 1,3-dipolar cycloaddition of an azomethine ylide, which can be generated in situ from a pyrrolidinone-derived precursor. arkat-usa.org The azomethine ylide, a nitrogen-centered 1,3-dipole, reacts with a dipolarophile (such as N-methyl-maleimide) in a concerted fashion to generate a pyrrolidine ring with multiple new stereocenters in a single, highly controlled step. arkat-usa.org
Another pathway is the intramolecular reductive cyclization of a triplet alkylnitrene. For example, irradiation of p-methoxyazidobutyrophenone generates a triplet alkylnitrene through intramolecular energy transfer. nsf.gov In the presence of a hydrogen atom source like tris(trimethylsilyl)silane (B43935) (TTMSS), this nitrene intermediate undergoes selective reductive cyclization to form a pyrroline (B1223166) derivative. nsf.gov The mechanism involves hydrogen atom abstraction by the nitrene to form an amine radical, which then cyclizes. nsf.gov
Intramolecular nucleophilic substitution reactions, often following an Sₙ2-like pathway, are also common. For instance, a suitably functionalized pyrrolidine derivative with a leaving group at one position and a nucleophile at another can undergo intramolecular cyclization to form a fused or bridged bicyclic system. The stereochemistry of the starting material directly influences the geometry of the transition state and, consequently, the stereochemical outcome of the cyclized product.
Role of Catalysis in Directing Reaction Pathways and Selectivity
Catalysis is indispensable for controlling the chemo-, regio-, and stereoselectivity of reactions involving pyrrolidinone scaffolds. Catalysts can open up new reaction pathways, lower activation energies, and create chiral environments to induce asymmetry.
The selectivity of a catalytic system can sometimes be "switched" by the addition of an auxiliary reagent. For example, in the semihydrogenation of internal alkynes, a single ruthenium pincer catalyst can produce either the (E)- or (Z)-alkene with high selectivity. elsevierpure.com In the absence of an additive, the reaction proceeds to the thermodynamically stable (E)-alkene. However, the addition of a catalytic amount of a bidentate thiol acts as a reversible inhibitor, impeding the Z/E isomerization step and allowing the (Z)-alkene intermediate to be isolated as the final product. elsevierpure.com This demonstrates how a catalyst's inherent pathway can be modulated to achieve divergent selectivity.
In nickel-catalyzed reactions, ligands play a paramount role in directing the outcome. A Ni-catalyzed cascade reaction that forms all-carbon tetra-substituted alkenes proceeds via the generation of a vinyl-Ni species, followed by an intramolecular acyl migration. rsc.org The steric and electronic properties of the phosphine (B1218219) ligands are crucial for achieving high regio- and stereocontrol in this process, dictating how the substrates approach the catalytic center and the subsequent migratory insertion steps. rsc.org
Various transition metal catalysts are employed to synthesize pyrrolidines through intramolecular C-H amination. Copper-catalyzed intramolecular amination of unactivated C(sp³)-H bonds provides a mild and effective route to pyrrolidines with excellent regio- and chemoselectivity. organic-chemistry.org Similarly, rhodium catalysts can be used with O-benzoylhydroxylamines as alkyl nitrene precursors to achieve efficient N-heterocyclization. organic-chemistry.org These catalytic systems provide pathways that are often more efficient and selective than traditional stoichiometric methods.
Iv. Applications of S 4 4 Methoxyphenyl Pyrrolidin 2 One As a Chiral Building Block in Complex Molecular Construction
Utility in the Assembly of Advanced Heterocyclic Architectures
The pyrrolidin-2-one scaffold is a cornerstone in the synthesis of more complex, often polycyclic, nitrogen-containing heterocycles. The inherent chirality of (S)-4-(4-Methoxyphenyl)pyrrolidin-2-one allows for its use in asymmetric syntheses of these advanced architectures. A key synthetic strategy involves the generation of reactive intermediates, such as N-acyliminium ions, from the lactam core. These intermediates can undergo intramolecular cyclization reactions, where the electron-rich 4-methoxyphenyl (B3050149) group can act as an internal nucleophile, leading to the formation of fused heterocyclic systems.
This approach is particularly valuable for creating pyrroloisoquinoline scaffolds, which are present in numerous biologically active alkaloids. The diastereoselective nature of these N-acyliminium ion cyclizations allows for precise control over the stereochemistry of the newly formed rings, a critical aspect in the synthesis of pharmacologically active molecules. The versatility of this method enables the construction of various fused and bridged ring systems, transforming the simple chiral lactam into a complex, three-dimensional heterocyclic architecture. The development of such tandem reactions, where multiple rings are formed in a single synthetic sequence, highlights the efficiency and strategic importance of using chiral building blocks like this compound in modern organic synthesis.
Contribution to the Synthesis of Highly Functionalized Pyrrolidin-2-one Derivatives and Analogs
This compound serves as an excellent starting point for creating a diverse library of highly functionalized derivatives where additional heterocyclic fragments are appended to the core structure. Research has demonstrated the successful incorporation of various five-membered aromatic rings, including azoles, diazoles, oxadiazoles, thiadiazoles, and triazoles, onto the pyrrolidinone framework.
A common synthetic route begins with the conversion of the pyrrolidinone's ester functionality into a hydrazide. This key intermediate can then be reacted with various reagents to construct the desired heterocyclic rings. For instance, intramolecular cyclization of a thiosemicarbazide (B42300) derivative (formed from the hydrazide and an isothiocyanate) can lead to either a 1,3,4-thiadiazole (B1197879) in acidic conditions or a 1,2,4-triazole (B32235) in basic conditions. Similarly, reacting the hydrazide with carbon disulfide in a basic medium generates a dithiocarbazate salt, which is a precursor for both 1,3,4-oxadiazole-2-thiones and 4-amino-1,2,4-triazole-3-thiones.
These synthetic transformations yield novel compounds where the pyrrolidin-2-one scaffold is directly linked to another heterocyclic system, creating hybrid molecules with potential for unique biological activities. The table below summarizes the synthesis of various heterocyclic derivatives starting from a 1-(4-methoxyphenyl)-5-oxopyrrolidine-3-carbohydrazide (B2922455) intermediate.
| Starting Moiety | Reagents and Conditions | Resulting Heterocyclic Fragment | Reference |
|---|---|---|---|
| Hydrazide | Phenyl isothiocyanate; then 2% aq. NaOH | 4-Phenyl-5-thioxo-4,5-dihydro-1H-1,2,4-triazole | |
| Hydrazide | Phenyl isothiocyanate; then conc. H₂SO₄ | 5-(Phenylamino)-1,3,4-thiadiazole | |
| Hydrazide | CS₂, KOH; then H₂O, HCl | 5-Thioxo-4,5-dihydro-1,3,4-oxadiazole | |
| Dithiocarbazate Salt | Hydrazine hydrate, H₂O | 4-Amino-5-thioxo-4,5-dihydro-1H-1,2,4-triazole | |
| Aminotriazole | Aromatic aldehydes | Schiff base derivatives (Arylmethylideneamino-triazole) |
Strategic Deployment in Total Synthesis Efforts of Natural and Unnatural Products
The stereochemical information embedded in chiral building blocks like this compound is crucial for the efficient total synthesis of complex natural products. The pyrrolidinone ring is a common structural motif in a wide array of alkaloids, many of which exhibit significant biological activity. A prime example is the use of a related chiral pyrrolidine-2,5-dione in the asymmetric synthesis of the anti-tumor alkaloid (+)-Crispine A. In this synthesis, a key step involves the diastereoselective N-acyliminium ion cyclization, where the pre-existing stereocenter on the pyrrolidine (B122466) ring directs the formation of a new stereocenter, ultimately leading to the enantiomerically pure natural product. This strategy underscores the power of using such chiral lactam precursors to control the absolute stereochemistry of the final target molecule.
Beyond natural products, these chiral scaffolds are also employed in the construction of "unnatural" molecules, such as synthetic peptides and other bioactive compounds not found in nature. For instance, chiral cis-2,5-disubstituted pyrrolidine backbones have been used to create well-defined unnatural dipeptides. These non-natural structures are valuable tools in drug discovery, allowing for the exploration of novel chemical space and the development of therapeutics with improved properties, such as enhanced stability or novel mechanisms of action. The ability to synthesize these unnatural products stereoselectively is often dependent on the use of chiral starting materials like this compound.
Construction of Spirocyclic and Fused Ring Systems
The pyrrolidinone framework is a versatile platform for the assembly of intricate spirocyclic and fused ring systems. Spirocycles, which contain two rings connected by a single common atom, are of great interest in medicinal chemistry due to their inherent three-dimensionality. A prominent class of such molecules are the spirooxindoles, where a pyrrolidine ring is fused at the C3 position of an oxindole (B195798) core.
A powerful and widely used method for constructing these systems is the [3+2] cycloaddition reaction between an azomethine ylide and a suitable dipolarophile. The azomethine ylide can be generated in situ from the condensation of an isatin (B1672199) (the precursor to the oxindole part) and an amino acid, with the pyrrolidinone nitrogen and adjacent carbons forming the dipole. The chirality of the starting pyrrolidinone can influence the stereochemical outcome of the cycloaddition, leading to the stereoselective formation of complex products bearing multiple stereocenters, including a spiro-quaternary center.
Similarly, the construction of fused ring systems can be achieved through intramolecular reactions. As mentioned previously, the generation of an N-acyliminium ion from the lactam can initiate a cyclization event, leading to the formation of a new ring fused to the original pyrrolidinone. This strategy is effective for creating bicyclic and polycyclic structures, demonstrating the utility of this compound as a precursor for molecules with significant structural complexity.
Vi. Computational and Theoretical Investigations of S 4 4 Methoxyphenyl Pyrrolidin 2 One Systems
Molecular Dynamics (MD) Simulations for Conformational Space Exploration and Ligand-System Interactions
Molecular dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. mdpi.comresearchgate.net This technique allows for the exploration of the conformational space of (S)-4-(4-Methoxyphenyl)pyrrolidin-2-one, identifying stable conformations and the energetic barriers between them. The pyrrolidine (B122466) ring, being non-planar, can adopt various puckered conformations, and the orientation of the 4-methoxyphenyl (B3050149) substituent is also subject to rotational freedom. nih.gov MD simulations can map these dynamic changes, providing a picture of the molecule's flexibility and preferred shapes in different environments.
In the context of ligand-protein interactions, MD simulations are crucial for understanding the stability of a docked pose and the dynamic behavior of the complex. For instance, in a study of pyrrolidin-2-one derivatives as potential acetylcholinesterase (AChE) inhibitors, MD simulations were performed for 100 nanoseconds to assess the stability of the ligand-protein complexes. researchgate.net Analyses such as the root-mean-square deviation (RMSD) of the ligand and protein, root-mean-square fluctuation (RMSF) of protein residues, and the number of hydrogen bonds over the simulation time provide insights into the stability and nature of the binding. researchgate.netresearchgate.net A similar approach could be applied to this compound to study its interaction with a target protein. For example, a study on 1-[1-(4-methoxyphenyl)pyrrolidin-2-yl]propan-2-one, a closely related compound, utilized MD simulations to understand its interactions with Deoxyribonuclease I (DNase I), suggesting that interactions with specific amino acid residues are important for the inhibitor's affinity. nih.gov Similarly, MD simulations of the well-known pyrrolidinone-containing compound, Rolipram, have been used to explore its dynamic behavior and stability within the active sites of matrix metalloproteinases (MMPs). researchgate.netbiorxiv.org
The following table illustrates typical analyses performed during MD simulations and their significance:
| MD Simulation Analysis | Significance |
| Root-Mean-Square Deviation (RMSD) | Measures the average distance between the atoms of the protein-ligand complex over time, indicating the stability of the simulation. A stable RMSD suggests the complex has reached equilibrium. |
| Root-Mean-Square Fluctuation (RMSF) | Indicates the fluctuation of individual amino acid residues, highlighting flexible regions of the protein that may be involved in ligand binding. |
| Radius of Gyration (Rg) | Measures the compactness of the protein structure. Changes in Rg can indicate conformational changes upon ligand binding. |
| Solvent Accessible Surface Area (SASA) | Calculates the surface area of the protein accessible to the solvent, which can change upon ligand binding, indicating how the ligand affects the protein's interaction with its environment. |
| Hydrogen Bond Analysis | Tracks the formation and breaking of hydrogen bonds between the ligand and protein, which are crucial for binding affinity and specificity. |
Quantum Chemical Calculations (e.g., Density Functional Theory (DFT) Studies) for Electronic Structure and Reactivity
Quantum chemical calculations, particularly Density Functional Theory (DFT), are employed to investigate the electronic properties of molecules. These methods can determine the distribution of electron density, molecular orbital energies, and other electronic descriptors that govern a molecule's reactivity. For substituted pyrrolidinones, DFT calculations can provide insights into their chemical behavior.
A DFT study on various substituted pyrrolidinones calculated electronic properties such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of chemical reactivity and kinetic stability. A smaller energy gap suggests a more reactive molecule. Such calculations for this compound would elucidate its electronic characteristics, identifying regions susceptible to nucleophilic or electrophilic attack.
Key electronic properties that can be calculated using DFT include:
| Electronic Property | Description | Relevance to this compound |
| HOMO Energy | Energy of the highest occupied molecular orbital; related to the ionization potential and electron-donating ability. | Indicates the likelihood of oxidation and interaction with electron-deficient species. |
| LUMO Energy | Energy of the lowest unoccupied molecular orbital; related to the electron affinity and electron-accepting ability. | Indicates the likelihood of reduction and interaction with electron-rich species. |
| HOMO-LUMO Gap | The energy difference between the HOMO and LUMO; an indicator of chemical reactivity and stability. | A smaller gap suggests higher reactivity. |
| Molecular Electrostatic Potential (MEP) | A map of the electrostatic potential on the electron density surface, indicating regions of positive and negative charge. | Identifies sites for electrophilic and nucleophilic attack and potential hydrogen bonding interactions. |
| Mulliken Atomic Charges | A method for partitioning the total electron density among the atoms in a molecule. | Provides insight into the charge distribution and polar nature of different parts of the molecule. |
Molecular Docking Studies for Exploring Binding Affinities and Interaction Modes with Macromolecular Systems
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. tandfonline.com This method is widely used to predict the binding mode and affinity of a small molecule, such as this compound, to the active site of a target protein. The results of docking studies are often expressed as a docking score, which is an estimation of the binding free energy.
For pyrrolidinone derivatives, molecular docking has been used to explore their potential as inhibitors for various enzymes. For example, docking studies of pyrrolidin-2-one derivatives with acetylcholinesterase revealed key interactions with amino acid residues in the active site, and the calculated docking scores were found to be comparable or even better than that of the standard drug, donepezil. researchgate.net Another study on pyrrolidinone derivatives as anti-inflammatory agents used docking to understand their binding to the LOX enzyme, showing that the 2-pyrrolidinone (B116388) template significantly contributes to the inhibitory properties. researchgate.net
A typical molecular docking workflow for this compound would involve:
Preparation of the protein structure: Obtaining the 3D structure of the target protein from a database like the Protein Data Bank (PDB) and preparing it by adding hydrogen atoms, assigning charges, and removing water molecules.
Preparation of the ligand structure: Generating the 3D structure of this compound and optimizing its geometry.
Docking simulation: Using a docking program (e.g., AutoDock, Glide) to place the ligand into the defined binding site of the protein and score the different poses.
Analysis of results: Examining the top-scoring poses to identify key interactions such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking between the ligand and the protein.
The following table provides examples of potential interactions that could be identified through docking studies:
| Type of Interaction | Potential Interacting Groups on this compound |
| Hydrogen Bonding | The carbonyl oxygen and the amide nitrogen of the pyrrolidinone ring. |
| Hydrophobic Interactions | The phenyl ring and the methylene (B1212753) groups of the pyrrolidinone ring. |
| Pi-Pi Stacking | The methoxyphenyl ring interacting with aromatic amino acid residues (e.g., Phenylalanine, Tyrosine, Tryptophan). |
Quantitative Structure-Activity Relationship (QSAR) Modeling for Theoretical Predictive Frameworks
Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity. These models are used to predict the activity of new compounds based on their structural features, thereby guiding the design of more potent molecules.
For pyrrolidinone derivatives, 3D-QSAR studies such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) have been employed to understand the structural requirements for their biological activity. tandfonline.com These studies generate 3D contour maps that visualize the regions where steric, electrostatic, hydrophobic, and hydrogen bond donor/acceptor properties are favorable or unfavorable for activity. For example, a QSAR study on pyrrolidinone derivatives as Mcl-1 inhibitors identified key structural features that contribute to their inhibitory activity. tandfonline.com Such an approach could be applied to a series of analogs of this compound to develop a predictive QSAR model for a specific biological target.
The development of a QSAR model typically involves the following steps:
Data Set Collection: Assembling a series of compounds with known biological activities.
Descriptor Calculation: Calculating various molecular descriptors (e.g., physicochemical, topological, electronic) for each compound.
Model Building: Using statistical methods like multiple linear regression or partial least squares to build a mathematical relationship between the descriptors and the biological activity.
Model Validation: Assessing the statistical significance and predictive power of the model using internal and external validation techniques.
| QSAR Model Type | Description |
| 2D-QSAR | Uses 2D descriptors such as molecular weight, logP, and topological indices. |
| 3D-QSAR (CoMFA/CoMSIA) | Uses 3D descriptors derived from the molecular fields (steric, electrostatic, etc.) around the aligned molecules. |
| HQSAR (Hologram QSAR) | Uses 2D fragment fingerprints to generate a predictive model without the need for 3D alignment. tandfonline.com |
Pharmacophore Analysis for Molecular Recognition Patterns
Pharmacophore modeling is a computational method used to identify the essential three-dimensional arrangement of functional groups (pharmacophoric features) in a molecule that are responsible for its biological activity. A pharmacophore model represents the key molecular interaction points, such as hydrogen bond donors and acceptors, hydrophobic regions, and charged groups.
For pyrrolidinone-containing compounds, pharmacophore analysis can be used to understand their molecular recognition by a biological target and to screen virtual libraries for new potential ligands. A study on pyrrolidine derivatives as α-mannosidase inhibitors used pharmacophore analysis to support the results from docking and QSAR studies, highlighting the importance of specific structural features for binding. biorxiv.org The development of a pharmacophore model for this compound would involve identifying its key chemical features and their spatial relationships.
A typical pharmacophore model for this compound might include:
A hydrogen bond acceptor feature for the carbonyl oxygen.
A hydrogen bond donor feature for the amide nitrogen.
A hydrophobic/aromatic feature for the methoxyphenyl ring.
The following table lists common pharmacophoric features and their potential presence in this compound:
| Pharmacophoric Feature | Potential Location on this compound |
| Hydrogen Bond Acceptor (HBA) | Carbonyl oxygen, Oxygen of the methoxy (B1213986) group |
| Hydrogen Bond Donor (HBD) | Amide nitrogen |
| Hydrophobic (HY) | Phenyl ring, Pyrrolidinone ring |
| Aromatic Ring (AR) | Methoxyphenyl ring |
Computational Analysis of Intermolecular Forces and Interaction Energies
The study of intermolecular forces is crucial for understanding how molecules interact with each other and with their environment, which is fundamental in crystal engineering, materials science, and drug design. Computational methods can be used to calculate the energies of these interactions, providing a quantitative measure of their strength.
For this compound, computational analysis could be used to quantify the strength of various intermolecular interactions. For example, the interaction energy between two molecules in a dimer could be calculated to determine the strength of hydrogen bonding involving the amide groups or the π-π stacking between the methoxyphenyl rings. These calculations are often performed using high-level quantum mechanical methods or specialized force fields.
| Type of Intermolecular Force | Potential Occurrence in this compound Systems |
| Hydrogen Bonding | Between the N-H group of one molecule and the C=O group of another. |
| Dipole-Dipole Interactions | Due to the polar nature of the amide and methoxy groups. |
| Van der Waals Forces (London Dispersion) | Present between all atoms and molecules. |
| π-π Stacking | Between the aromatic methoxyphenyl rings of adjacent molecules. |
| C-H···π Interactions | Between C-H bonds and the aromatic ring. |
Vii. Conclusion and Future Research Directions
Synthesis and Stereochemical Control Achievements
The asymmetric synthesis of 4-arylpyrrolidin-2-ones, including the specific (S)-enantiomer of 4-(4-methoxyphenyl)pyrrolidin-2-one (B35458), stands as a testament to the advancements in stereoselective methodologies. The primary challenge lies in the precise construction of the chiral center at the C4 position. A major achievement in this area is the application of asymmetric Michael additions, which has become a robust strategy for creating the requisite carbon-carbon bond with high enantiocontrol. mdpi.comucj.org.ua
This approach typically involves the conjugate addition of a nucleophile, such as a nitromethane (B149229) equivalent or a malonate ester, to a cinnamoyl derivative. The stereochemical outcome is often directed by either a chiral auxiliary or an organocatalyst. For instance, organocatalysts derived from proline or cinchona alkaloids have proven effective in promoting high enantioselectivity in the formation of γ-nitrocarbonyl compounds, which are direct precursors to the target γ-lactam ring. mdpi.com Subsequent reduction of the nitro group followed by spontaneous or acid-catalyzed cyclization yields the desired pyrrolidin-2-one.
Alternative strategies have also been developed, leveraging chiral synthons derived from natural sources like amino acids. nih.gov The key achievements in the synthesis of this class of compounds are summarized below:
| Synthetic Strategy | Key Features | Typical Stereocontrol Method | Precursor Molecules |
| Asymmetric Michael Addition | Forms the C4-C5 bond stereoselectively. | Organocatalysis (e.g., prolinol derivatives), Chiral Auxiliaries (e.g., Evans oxazolidinones). | Cinnamoyl derivatives, Nitroalkanes, Malonates. |
| Catalytic Hydrogenation | Asymmetric reduction of a pyrrolin-2-one precursor. | Chiral metal complexes (e.g., Rhodium, Ruthenium). | 4-(4-Methoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one. |
| Cyclization of Chiral Precursors | Utilizes a pre-existing chiral center to direct cyclization. | Substrate control. | Chiral γ-amino acids or β-hydroxy γ-amino acids. nih.gov |
These methodologies represent significant progress, enabling the synthesis of (S)-4-(4-methoxyphenyl)pyrrolidin-2-one and its analogs with high optical purity, which is crucial for evaluating their specific biological roles and applications. mdpi.com
Advancements in Analytical Characterization and Structural Elucidation
The unambiguous determination of the structure and absolute stereochemistry of this compound relies on a suite of modern analytical techniques. High-resolution mass spectrometry (HRMS) and elemental analysis confirm the molecular formula, while spectroscopic methods provide detailed structural insights.
Nuclear Magnetic Resonance (NMR) spectroscopy is fundamental.
¹H NMR provides information on the electronic environment of protons, their connectivity through scalar coupling, and their spatial proximity through the Nuclear Overhauser Effect (NOE). mdpi.com
¹³C NMR identifies the number and type of carbon atoms present in the molecule. mdpi.com
For definitive stereochemical assignment, two techniques are paramount:
Chiral High-Performance Liquid Chromatography (HPLC): This is the gold standard for determining the enantiomeric excess (ee) of a chiral compound. sigmaaldrich.com By using a chiral stationary phase (CSP), the enantiomers of 4-(4-methoxyphenyl)pyrrolidin-2-one can be separated and quantified, providing a precise measure of the success of an asymmetric synthesis. jsmcentral.orgmdpi.com
Single-Crystal X-ray Diffraction: When a suitable single crystal can be obtained, X-ray crystallography provides unequivocal proof of the molecular structure, including the relative and absolute configuration of all stereocenters. mdpi.comnih.gov It also offers precise data on bond lengths, bond angles, and the conformation of the molecule in the solid state. For instance, studies on similar pyrrolidinone structures reveal that the five-membered ring typically adopts a twisted or envelope conformation. nih.gov
The data obtained from these advanced analytical methods are crucial for quality control and for understanding the structure-activity relationships of this compound.
Outlook for Emerging Computational Methodologies
Computational chemistry provides powerful tools for predicting and understanding the properties of molecules like this compound, complementing experimental findings. Density Functional Theory (DFT) has become a particularly valuable methodology for studying pyrrolidinone derivatives. arabjchem.orgnih.govacs.org
Future computational studies on this specific molecule are expected to provide significant insights:
Conformational Analysis: DFT calculations can map the potential energy surface to identify the most stable conformations of the pyrrolidinone ring and the orientation of the methoxyphenyl substituent. This is critical as the molecule's shape influences its interactions with biological targets. acs.org
Electronic Properties: Calculation of Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies can help predict the molecule's reactivity and its potential as an electron donor or acceptor. arabjchem.org
Spectroscopic Prediction: DFT can be used to calculate theoretical NMR chemical shifts, vibrational frequencies (IR/Raman), and electronic transitions (UV-Vis), which aids in the interpretation of experimental spectra.
Mechanism Elucidation: Computational modeling can be employed to investigate the transition states and reaction pathways of potential synthetic transformations, guiding the development of new reactions with greater efficiency and selectivity. acs.org
The synergy between advanced computational methods and empirical studies will undoubtedly accelerate the exploration of the chemical space around this compound.
| Computational Method | Application Area | Predicted Properties |
| Density Functional Theory (DFT) | Structural and Reactivity Analysis | Optimized geometry, HOMO/LUMO energies, reaction barriers, NMR shifts. arabjchem.orgacs.org |
| Time-Dependent DFT (TD-DFT) | Spectroscopic Analysis | Electronic absorption spectra (UV-Vis). |
| Quantum Theory of Atoms in Molecules (AIM) | Bonding Analysis | Characterization of intra- and intermolecular interactions. acs.org |
| Molecular Dynamics (MD) Simulations | Biological Interaction Studies | Binding modes and affinities with protein targets. github.io |
Future Perspectives for New Synthetic Transformations and Chemical Reactivity Studies of this compound.
The pyrrolidin-2-one scaffold is a versatile platform for further chemical modification, and this compound serves as an excellent chiral building block for the synthesis of more complex molecules. rdd.edu.iq Future research will likely focus on several key areas of its chemical reactivity.
N-Functionalization: The secondary amine within the lactam ring is a prime site for derivatization. N-alkylation, N-arylation, or acylation can introduce a wide range of substituents, potentially modulating the compound's physicochemical and biological properties.
α-Functionalization: The methylene (B1212753) group adjacent to the carbonyl (C5) could be functionalized via enolate chemistry, allowing for the introduction of various electrophiles and the construction of additional stereocenters.
Lactam Ring-Opening: Hydrolysis of the lactam would provide access to the corresponding chiral γ-amino acid, (S)-4-amino-4-(4-methoxyphenyl)butanoic acid. Such GABA analogues are of significant interest in neuroscience research. mdpi.com
Aryl Group Modification: The 4-methoxyphenyl (B3050149) ring can be subjected to electrophilic aromatic substitution reactions, enabling the introduction of functional groups that could serve as handles for further transformations or as probes for biological interactions.
Catalytic Applications: Given the prevalence of pyrrolidine-based structures in organocatalysis, this compound could be explored as a precursor for new chiral ligands and catalysts for asymmetric synthesis. mdpi.com
Q & A
Basic: What are the established synthetic routes for (S)-4-(4-Methoxyphenyl)pyrrolidin-2-one, and how can enantiomeric purity be ensured?
The synthesis typically involves cyclization of a substituted γ-aminobutyric acid derivative or reductive amination of a ketone precursor. A common approach is the use of chiral auxiliaries or enantioselective catalysis to introduce the (S)-configuration. For example, asymmetric hydrogenation of a pyrroline intermediate using Ru-BINAP catalysts can achieve high enantiomeric excess (>95%) . Post-synthesis, enantiomeric purity should be validated via chiral HPLC (e.g., Chiralpak AD-H column) or optical rotation measurements, supported by X-ray crystallography for absolute configuration confirmation .
Basic: What spectroscopic and crystallographic methods are recommended for structural characterization?
- NMR : , , and 2D (COSY, HSQC, HMBC) to confirm regiochemistry and substituent orientation. The methoxyphenyl group’s aromatic protons typically show distinct splitting patterns (e.g., doublets at δ 6.8–7.2 ppm) .
- X-ray Diffraction : Single-crystal X-ray analysis (using SHELX or WinGX suites) resolves stereochemistry and bond angles. For example, the (S)-configuration can be confirmed via Flack parameter refinement .
- Mass Spectrometry : High-resolution ESI-MS to verify molecular ion peaks (e.g., [M+H] at m/z 218.1184 for CHNO) .
Advanced: How can computational modeling optimize this compound for target binding in PDE4 inhibition studies?
Docking studies (e.g., AutoDock Vina or Schrödinger Suite) using the PDE4B crystal structure (PDB: 1XMY) can predict interactions between the pyrrolidinone core and the catalytic domain. Key parameters include:
- Hydrogen bonding : The lactam carbonyl may interact with Gln-369.
- π-Stacking : The 4-methoxyphenyl group may align with Phe-446.
Free energy perturbation (FEP) calculations can guide substitutions to enhance binding affinity .
Advanced: What strategies address contradictions in biological activity data across different assays?
Discrepancies in PDE4 inhibition IC values may arise from assay conditions (e.g., cAMP vs. fluorescence-based methods). To resolve this:
- Standardize assays : Use identical enzyme isoforms (e.g., PDE4B vs. PDE4D) and buffer systems.
- Control for solubility : Ensure DMSO concentration ≤0.1% to avoid artifacts.
- Cross-validate : Compare with structurally related analogs like Rolipram (see activity in ) .
Advanced: How does the compound’s stability under physiological conditions impact its use in in vivo studies?
- pH stability : Evaluate degradation in simulated gastric fluid (pH 1.2) and plasma (pH 7.4) via LC-MS. The lactam ring may hydrolyze in acidic conditions, requiring prodrug strategies .
- Metabolic profiling : Incubate with liver microsomes to identify CYP450-mediated oxidation sites (e.g., methoxy demethylation) .
Advanced: What crystallographic challenges arise in resolving the (S)-configuration, and how are they mitigated?
Weak diffraction or twinning in crystals can obscure stereochemical assignment. Solutions include:
- Cryocooling : Use liquid nitrogen to stabilize crystals.
- Data redundancy : Collect high-resolution datasets (≤1.0 Å) with synchrotron sources.
- SHELXL refinement : Apply TWIN and BASF commands for twinned data .
Basic: What are the compound’s applications in asymmetric catalysis?
The chiral pyrrolidinone core can act as a ligand or organocatalyst. For example:
- Mannich reactions : The lactam NH directs enantioselective C–C bond formation.
- Michael additions : Coordinate with transition metals (e.g., Cu(II)) to achieve >90% ee .
Advanced: How can structure-activity relationship (SAR) studies guide derivative design for improved pharmacokinetics?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
